molecular formula C20H17F3N4O4 B3028256 Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1788043-98-0

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3028256
CAS No.: 1788043-98-0
M. Wt: 434.4
InChI Key: RGDIERBYGBKOBA-UHFFFAOYSA-N
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Description

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone-derived compound characterized by a quinoline core substituted with fluorine atoms at positions 6 and 7, a 3-hydroxyazetidine moiety at position 7, and an ethyl ester group at position 3.

Properties

IUPAC Name

ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O4/c1-2-31-20(30)11-8-27(19-14(23)4-13(22)18(24)25-19)15-5-16(26-6-9(28)7-26)12(21)3-10(15)17(11)29/h3-5,8-9,28H,2,6-7H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDIERBYGBKOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CC(C3)O)C4=C(C=C(C(=N4)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102296
Record name 3-Quinolinecarboxylic acid, 1-(6-amino-3,5-difluoro-2-pyridinyl)-6-fluoro-1,4-dihydro-7-(3-hydroxy-1-azetidinyl)-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788043-98-0
Record name 3-Quinolinecarboxylic acid, 1-(6-amino-3,5-difluoro-2-pyridinyl)-6-fluoro-1,4-dihydro-7-(3-hydroxy-1-azetidinyl)-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1-(6-amino-3,5-difluoro-2-pyridinyl)-6-fluoro-1,4-dihydro-7-(3-hydroxy-1-azetidinyl)-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 1788043-98-0) is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17F3N4O4C_{20}H_{17}F_{3}N_{4}O_{4}, with a molecular weight of 434.38 g/mol. The structure features a quinoline core fused with a pyridine and azetidine moiety, contributing to its unique biological profile.

Antitumor Activity

Recent studies have indicated that derivatives of quinoline and pyridine exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

Compound Cell Line GI50 (µM)
DoxorubicinMCF-70.0428 ± 0.0082
Ethyl CompoundMCF-710.8 ± 0.6
Ethyl CompoundNCI-H460146 ± 0

The data indicates that the compound exhibits selective toxicity towards certain cancer cells, making it a candidate for further development as an anticancer agent .

The antitumor mechanism of action may involve the inhibition of specific kinases related to cell proliferation and survival pathways. Compounds with similar structures have been reported to act as inhibitors of phosphoinositide-dependent kinase and other targets involved in oncogenesis .

Anti-inflammatory Properties

In addition to antitumor activity, there is evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. Research has shown that certain quinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : One study synthesized various heterocyclic derivatives and evaluated their biological activities against different cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological efficacy .
  • Comparative Study : Another research article compared the activity of ethyl derivatives against standard chemotherapeutic agents like Doxorubicin, demonstrating comparable or superior efficacy in specific contexts .

Comparison with Similar Compounds

Delafloxacin (Carboxylic Acid Form)

Structural Differences :

  • The target compound features an ethyl ester at position 3, whereas delafloxacin (CAS 189279-58-1) replaces this with a carboxylic acid (-COOH). Additionally, delafloxacin includes an 8-chloro substituent on the quinoline ring, absent in the target compound .

Physicochemical Properties :

Property Target Compound (Ethyl Ester) Delafloxacin (Carboxylic Acid)
Molecular Formula C₂₀H₁₈F₃N₄O₅* C₁₈H₁₂ClF₃N₄O₄
Molecular Weight ~468.3 (estimated) 440.8
Solubility (Water) Lower (ester group) 0.0699 mg/mL
Solubility (DMSO) Higher (lipophilic ester) 20 mg/mL
LogP (Predicted) ~2.5 (estimated) 1.67
pKa (Carboxylic Acid) N/A (ester) 5.43
Storage Conditions Likely stable at room temp 2–8°C

Functional Implications :

  • The ethyl ester likely acts as a prodrug , improving oral absorption before enzymatic hydrolysis to the active carboxylic acid form . Delafloxacin’s 8-chloro substituent enhances antibacterial potency by increasing DNA gyrase/topoisomerase IV binding affinity, a modification introduced during synthesis via N-chlorosuccinimide (NCS) .

Structural Differences :

  • The target compound is a precursor to an 8-chloro derivative (e.g., intermediate in delafloxacin synthesis). Chlorination at position 8 occurs via NCS in ethyl acetate, followed by hydrolysis to yield the carboxylic acid .

Key Data :

  • The 8-chloro intermediate exhibits enhanced electrophilicity at the quinoline core, critical for antibacterial activity. However, its solubility is poorer than the ethyl ester, necessitating formulation with excipients like hydroxypropylmethylcellulose for improved dissolution .
Isobutyryloxy Azetidine Derivative (CAS 442526-91-2)

Structural Differences :

  • The azetidine moiety in this derivative is substituted with a 3-(isobutyryloxy) group instead of 3-hydroxy. This esterification may serve as a prodrug strategy to modulate pharmacokinetics .

Functional Implications :

  • The isobutyryloxy group increases lipophilicity (higher LogP vs. However, it may reduce solubility compared to the target compound’s hydrophilic 3-hydroxyazetidine .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate?

  • Methodology : Key steps involve coupling the pyridine and quinoline moieties under controlled pH (6–7) to avoid side reactions. Use polar aprotic solvents like N,N-dimethylacetamide (DMA) with potassium carbonate (K₂CO₃) as a base, as demonstrated in analogous fluoroquinolone syntheses . Purification via silica gel chromatography improves yield by removing unreacted intermediates. Reaction temperatures should not exceed 80°C to prevent degradation of the azetidine ring .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z vs. calculated for C₂₁H₁₈F₃N₄O₄) and nuclear magnetic resonance (NMR) spectroscopy. Key signals include:

  • ¹H NMR : A triplet for the ethyl ester (~1.3 ppm, CH₃) and a doublet for the azetidine hydroxyl proton (~5.1 ppm) .
  • ¹⁹F NMR : Distinct signals for pyridinyl (δ -110 to -120 ppm) and quinoline fluorines (δ -130 to -140 ppm) .
  • Infrared (IR) : Stretch bands for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .

Q. How does the solubility profile of this compound impact in vitro assay design?

  • Methodology : Pre-screen solubility in DMSO (typical stock solution at 10 mM) and aqueous buffers (e.g., PBS at pH 7.4). Poor solubility in water (<50 µM) necessitates use of co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based formulations. Dynamic light scattering (DLS) can detect aggregation in biological media .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of the 3-hydroxyazetidin-1-yl substituent in antimicrobial activity?

  • Methodology : Compare MIC (Minimum Inhibitory Concentration) values against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains with derivatives lacking the hydroxyl group. The hydroxyl group enhances hydrogen bonding to bacterial DNA gyrase, as seen in Delafloxacin analogs, but may reduce cell permeability due to increased polarity .

Q. How do pH and temperature affect the stability of the ethyl ester group in storage?

  • Methodology : Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) over 12 weeks. Monitor ester hydrolysis via HPLC, quantifying free carboxylic acid formation. Buffered solutions (pH 5–6) minimize degradation, whereas alkaline conditions (pH >8) accelerate hydrolysis .

Q. What strategies mitigate fluorescence quenching in cellular uptake studies?

  • Methodology : Replace the 6-fluoro group with non-fluorinated analogs to reduce photobleaching. Use confocal microscopy with low laser power and short exposure times. Validate uptake via LC-MS quantification of intracellular concentrations .

Q. How can researchers resolve contradictions in bacterial resistance data for this compound?

  • Methodology : Perform whole-genome sequencing of resistant mutants to identify gyrase (gyrA/gyrB) or efflux pump (e.g., mtrR) mutations. Cross-test with efflux inhibitors (e.g., PAβN) to distinguish target-based vs. permeability-driven resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

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